Cyclodisilazane, hexaphenyl-
Description
Contextualization within Silicon-Nitrogen Heterocyclic Chemistry
Hexaphenylcyclodisilazane is a member of the cyclodisilazane family, which are four-membered heterocyclic compounds containing an alternating silicon-nitrogen ring, formally denoted as a (Si-N)₂ core. These structures belong to the broader class of silicon-nitrogen heterocycles, a diverse family of compounds that has garnered significant interest due to the unique properties conferred by the silicon-nitrogen bond. nih.gov
Unlike their carbon-based counterparts, Si-N heterocycles exhibit distinct characteristics owing to the differences between silicon and carbon. Silicon is larger and more electropositive than carbon, leading to longer and more polar bonds with nitrogen. nih.gov This polarity and the ability of silicon to potentially utilize its d-orbitals in bonding contribute to the unique reactivity and structural diversity of these compounds. Cyclodisilazanes are of particular interest as they represent one of the simplest cyclic arrangements of silicon and nitrogen, providing fundamental models for understanding Si-N bonding and the chemistry of more complex polysilazanes, which are precursors to advanced ceramic materials.
Historical Development of Cyclodisilazane Chemistry
The field of cyclodisilazane chemistry has its roots in the mid-20th century, with pioneering work establishing the foundational synthesis routes. The primary method for creating the cyclodisilazane ring involves the ammonolysis or aminolysis of diorganodichlorosilanes. In this reaction, a diorganodichlorosilane is treated with ammonia (B1221849) or a primary amine, leading to the elimination of ammonium (B1175870) chloride or an amine hydrochloride and the formation of the cyclic (Si-N)₂ structure.
Early research focused on understanding the reaction mechanisms and the influence of different substituents on the silicon atoms. The synthesis of cyclodisilazanes is often in competition with the formation of linear silazane polymers or larger ring systems like cyclotrisilazanes. The choice of reactants, solvents, and reaction conditions is crucial in directing the outcome toward the desired four-membered ring. The development of synthetic methods for cyclodisilazanes has been a key step in the broader exploration of organosilicon chemistry. acs.orgacs.org
Significance of Phenyl Substituents in Cyclodisilazane Frameworks
The "hexaphenyl-" prefix in hexaphenylcyclodisilazane indicates that each of the two silicon atoms in the ring is bonded to two phenyl groups, and each of the two nitrogen atoms is bonded to one phenyl group. These phenyl substituents are not mere placeholders; they play a critical role in defining the compound's properties through both steric and electronic effects.
Steric Effects: The phenyl groups are sterically bulky. This size has a profound impact on the geometry and stability of the cyclodisilazane ring. The steric hindrance between the numerous phenyl groups helps to shield the reactive Si-N core from external reagents, thereby increasing the kinetic stability of the molecule. This bulk also influences the conformation of the molecule, dictating specific bond angles and torsional angles to minimize steric strain. nih.gov
Electronic Effects: Phenyl groups are aromatic and can participate in π-interactions. While the direct conjugation with the Si-N ring is complex, the electron-withdrawing inductive effect of the phenyl rings can influence the electron density on the silicon and nitrogen atoms. nih.gov This, in turn, affects the bond strengths, polarity, and reactivity of the Si-N bonds within the ring. The interplay between the steric bulk and the electronic nature of the phenyl substituents is a key area of research, as it provides a method to fine-tune the chemical and physical properties of the cyclodisilazane framework. rsc.orgrsc.org
Structural Data of a Phenyl-Substituted Cyclodisilazane Derivative
To illustrate the structural parameters, the following table presents crystallographic data for a related N,N'-Bis(trimethylsilyl)-2,2,4,4-tetraphenylcyclodisilazane. This provides insight into the core (Si-N)₂ ring geometry when bulky phenyl groups are attached to the silicon atoms.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Si-N Bond Length (Å) | ~1.74 - 1.75 |
| Si-C Bond Length (Å) | ~1.87 - 1.88 |
| N-Si-N Bond Angle (°) | ~86.5 |
| Si-N-Si Bond Angle (°) | ~93.5 |
| Ring Conformation | Planar |
Note: Data is derived from published crystallographic information for a closely related derivative to provide representative values for a phenyl-substituted cyclodisilazane core.
Structure
2D Structure
Properties
CAS No. |
3284-07-9 |
|---|---|
Molecular Formula |
C36H30N2Si2 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
1,2,2,3,4,4-hexakis-phenyl-1,3,2,4-diazadisiletidine |
InChI |
InChI=1S/C36H30N2Si2/c1-7-19-31(20-8-1)37-39(33-23-11-3-12-24-33,34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)40(37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI Key |
IJPHOLADYXPUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2[Si](N([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Hexaphenylcyclodisilazane
Advanced Precursor Synthesis and Reactant Systems for Cyclodisilazane Formation
The formation of the hexaphenylcyclodisilazane ring is predicated on the selection of appropriate silicon and nitrogen sources. The reactivity of these precursors dictates the reaction pathway and ultimately the yield and purity of the final product.
The primary silicon precursors for the synthesis of hexaphenylcyclodisilazane are di-functional silanes, with diphenyldichlorosilane (Ph₂SiCl₂) being a key starting material. gelest.com The two chlorine atoms on the silicon center provide the necessary reactive sites for substitution by nitrogen-containing nucleophiles. The general structure of these precursors is R₂SiX₂, where R is an organic substituent (in this case, phenyl) and X is a leaving group, typically a halide.
The hydrolysis of diphenyldichlorosilane can lead to the formation of diphenylsilanediol (B146891) (Ph₂Si(OH)₂), another important di-functional precursor. wikipedia.orggoogle.comacs.org While silanols are more commonly associated with the synthesis of siloxanes, they can also serve as precursors for silazanes through condensation reactions with amines, albeit under different reaction conditions.
Although less common for the direct synthesis of a simple cyclic dimer like hexaphenylcyclodisilazane, tri-functional silicon precursors (RSiX₃) are employed in the broader field of polysilazane synthesis, leading to more complex, cross-linked network structures.
The nitrogen atoms in the cyclodisilazane ring are introduced through the use of nitrogen-containing reagents, most commonly ammonia (B1221849) (NH₃) or primary amines (R'NH₂). google.comresearchgate.netwikipedia.org The choice of the nitrogen source is critical as it influences the final structure and the reaction mechanism.
In the context of hexaphenylcyclodisilazane synthesis, ammonia is the most direct nitrogen source. The reaction of diphenyldichlorosilane with ammonia proceeds through an aminolysis/ammonolysis pathway, where the ammonia molecule acts as a nucleophile, displacing the chloride ions. wikipedia.org This process can lead to the formation of aminosilanes and, subsequently, the cyclodisilazane ring.
The use of primary amines in reactions with dichlorosilanes typically results in N-substituted cyclodisilazanes. These reactions are also valuable for understanding the fundamental steps of ring formation.
Mechanistic Studies of Ring-Forming Reactions
The formation of the four-membered cyclodisilazane ring is a multi-step process involving substitution and condensation reactions. The steric bulk of the phenyl groups plays a significant role in directing the reaction pathway. nih.gov
The reaction of diphenyldichlorosilane with ammonia is believed to proceed through the initial formation of an aminosilane (B1250345) intermediate, such as diphenyl(amino)chlorosilane (Ph₂Si(NH₂)Cl) and subsequently diphenyldiaminosilane (Ph₂Si(NH₂)₂). These intermediates are highly reactive and prone to self-condensation.
The condensation of two molecules of a transient aminosilane intermediate, or the intramolecular condensation of a bis(amino)silane, can lead to the formation of the cyclodisilazane ring with the elimination of ammonia. The significant steric hindrance imposed by the phenyl groups likely favors the formation of the thermodynamically stable four-membered ring over linear polymeric chains. nih.gov
An alternative pathway involves the initial formation of a linear disilazane, which then undergoes intramolecular cyclization. However, the high reactivity of the initial substitution products makes the isolation of these linear intermediates challenging.
The selectivity of the reaction towards the formation of hexaphenylcyclodisilazane over oligomeric or polymeric byproducts is highly dependent on the reaction conditions. Key parameters include temperature, solvent, and the stoichiometry of the reactants.
The use of a non-polar solvent can facilitate the precipitation of ammonium (B1175870) chloride, driving the reaction to completion. The reaction temperature must be carefully controlled to promote the desired condensation pathway while minimizing side reactions. Furthermore, the rate of addition of the silicon precursor to the nitrogen source can influence the local concentration of reactive intermediates and thus the final product distribution. In related silanol (B1196071) condensation reactions, pH and the choice of solvent have been shown to be critical in preventing the formation of undesirable polymeric materials. google.com
Optimization of Synthetic Yields and Stereocontrol in Cyclodisilazane Derivatives
The optimization of synthetic yields for hexaphenylcyclodisilazane involves a systematic variation of reaction parameters. Modern approaches to reaction optimization, such as Bayesian optimization, can be employed to efficiently explore the parameter space and identify conditions that maximize the yield. rsc.orgscielo.brprinceton.edu
While hexaphenylcyclodisilazane itself does not possess stereocenters on the ring silicon or nitrogen atoms, the introduction of different substituents on the silicon atoms or the use of chiral primary amines as the nitrogen source can lead to stereoisomers in related cyclodisilazane derivatives. The principles of stereocontrol in such syntheses would rely on the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of the ring-forming reactions. However, specific studies on the stereocontrol in the synthesis of hexaphenylcyclodisilazane derivatives are not widely reported.
Data Tables
Table 1: Key Precursors in the Synthesis of Hexaphenylcyclodisilazane
| Precursor Name | Chemical Formula | Role in Synthesis |
| Diphenyldichlorosilane | Ph₂SiCl₂ | Primary di-functional silicon source |
| Diphenylsilanediol | Ph₂Si(OH)₂ | Alternative di-functional silicon precursor |
| Ammonia | NH₃ | Primary nitrogen source |
| Primary Amines | R'NH₂ | Nitrogen source for N-substituted derivatives |
Table 2: Influence of Reaction Parameters on Hexaphenylcyclodisilazane Synthesis
| Parameter | Effect on Reaction | Rationale |
| Temperature | Influences reaction rate and selectivity | Higher temperatures can favor condensation but may also lead to side reactions. |
| Solvent | Affects solubility of reactants and byproducts | Non-polar solvents can aid in the removal of ammonium chloride byproduct. |
| Reactant Stoichiometry | Determines the nature of the final product | An excess of the nitrogen source can favor complete substitution of the silicon precursor. |
| Rate of Addition | Influences local concentrations of intermediates | Slow addition can favor the formation of the cyclic dimer over polymers. |
Isolation and Purification Methodologies for Research Applications
Following the synthesis, the crude product exists as a mixture containing the desired hexaphenylcyclodisilazane, any unreacted starting materials, and the ammonium chloride byproduct. Effective isolation and purification are paramount to obtaining a sample of high purity suitable for further research and characterization.
The initial step in the workup typically involves the removal of the solid ammonium chloride. This can be achieved through hot filtration of the reaction mixture. An alternative and more efficient method involves washing the reaction mixture with ammonia water, which effectively dissolves the ammonium chloride and simplifies the separation process. researchgate.net
Once the ammonium chloride is removed, the solvent is typically removed under reduced pressure to yield the crude solid product. Further purification is then carried out using one or a combination of the following techniques:
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical and is guided by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For compounds with multiple phenyl groups like hexaphenylcyclodisilazane, aromatic solvents such as toluene (B28343) or xylene are often suitable choices. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration. In cases where a single solvent does not provide adequate separation, a solvent pair can be employed. mnstate.eduyoutube.comreddit.com This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent in which it is less soluble until the solution becomes turbid, indicating the onset of crystallization. youtube.comreddit.com
Vacuum Sublimation: This technique is particularly effective for purifying solid compounds that can transition directly from the solid to the gaseous phase without passing through a liquid phase. kindle-tech.comyoutube.com Vacuum sublimation is advantageous as it avoids the use of solvents and can yield very pure crystalline products. The crude hexaphenylcyclodisilazane is heated under a high vacuum, causing it to sublime. The gaseous compound then deposits as pure crystals on a cooled surface, leaving non-volatile impurities behind. kindle-tech.comyoutube.com This method is especially useful for removing any residual ammonium chloride and other non-volatile byproducts.
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography can be employed. In this technique, the crude product is dissolved in a suitable solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent, or a mixture of solvents, is then passed through the column to move the components of the mixture at different rates based on their affinity for the stationary phase. For phenyl-substituted compounds, a non-polar to moderately polar eluent system is typically used. The separated fractions are collected, and the solvent is evaporated to yield the purified hexaphenylcyclodisilazane.
The selection of the most appropriate purification method or combination of methods depends on the nature of the impurities present and the desired final purity of the hexaphenylcyclodisilazane for its intended research applications.
Table 2: Overview of Purification Techniques for Hexaphenylcyclodisilazane
| Technique | Principle | Key Considerations |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Selection of an appropriate solvent or solvent pair is crucial. Aromatic solvents like toluene or xylene are potential candidates. |
| Vacuum Sublimation | The compound transitions directly from solid to gas under reduced pressure and re-condenses as a pure solid. | Effective for separating volatile compounds from non-volatile impurities. Avoids the use of solvents. |
| Column Chromatography | Differential adsorption of the compound and impurities onto a solid stationary phase. | Choice of stationary phase and eluent system is critical for effective separation. |
In-Depth Structural and Conformational Analysis of Hexaphenylcyclodisilazane Remains Elusive in Publicly Accessible Research
A thorough investigation into the advanced structural characterization and conformational analysis of the chemical compound hexaphenylcyclodisilazane has revealed a significant lack of specific, publicly available research data required to construct a detailed scientific article as outlined. Despite extensive searches for high-resolution crystallographic and advanced nuclear magnetic resonance (NMR) spectroscopic information, the precise experimental details for this specific compound are not present in readily accessible scientific literature and databases.
The intended article was to be structured around a comprehensive examination of hexaphenylcyclodisilazane, focusing on its solid-state geometry and solution-state dynamics. The planned sections included:
High-Resolution Crystallographic Investigations of Si-N Ring Geometry , which would have delved into the precise Si-N bond distances and the Si-N-Si/N-Si-N bond angles that define the core four-membered ring. This section was also slated to cover the conformational analysis of this Si-N ring, assessing its planarity or degree of puckering, and to explore the intermolecular interactions and crystal packing motifs that govern its solid-state architecture.
Solution-State Conformational Dynamics via Advanced NMR Spectroscopy , a section designed to elucidate the dynamic behavior of the molecule in solution. This would have involved an analysis of the rotational barriers of the six phenyl groups attached to the silicon atoms and an examination of temperature-dependent spectroscopic studies to understand how thermal changes influence the compound's conformational landscape.
Unfortunately, the foundational experimental data necessary to populate these sections with scientifically accurate and detailed findings—such as specific bond lengths in angstroms, bond angles in degrees, and quantified rotational energy barriers from dynamic NMR studies—could not be located. General information on related classes of compounds, such as other cyclodisilazanes or organosilicon compounds, is available but does not provide the specific data points required for an article focused solely on hexaphenylcyclodisilazane.
Similarly, searches for the synthesis of hexaphenylcyclodisilazane, which would typically include its structural characterization, did not yield papers containing the in-depth crystallographic or advanced NMR data needed. Without this primary data, the generation of an authoritative and scientifically rigorous article as per the specified detailed outline is not possible at this time. Further research, potentially in less accessible or older print journals, may be required to uncover the specific structural and conformational details of hexaphenylcyclodisilazane.
Advanced Structural Characterization and Conformational Analysis of Hexaphenylcyclodisilazane
Vibrational Spectroscopy for Probing Molecular Symmetry and Bonding Characteristics
The application of vibrational spectroscopy to hexaphenylcyclodisilazane would theoretically provide significant insights into its molecular structure and dynamics. The symmetry of the molecule plays a crucial role in determining which vibrational modes are active in the IR and Raman spectra, a principle known as the rule of mutual exclusion for centrosymmetric molecules. youtube.com
A detailed interpretation of the IR and Raman spectra of hexaphenylcyclodisilazane would involve the assignment of observed vibrational bands to specific molecular motions. This process is typically aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. nih.gov
In the absence of experimental spectra for hexaphenylcyclodisilazane, a hypothetical analysis would anticipate characteristic bands for the following groups:
Phenyl Group Vibrations: The six phenyl rings would give rise to a multitude of bands. These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region, C-C stretching vibrations within the aromatic ring appearing between 1600 and 1400 cm⁻¹, and various in-plane and out-of-plane C-H bending modes at lower frequencies. nih.gov
Si-Phenyl Vibrations: The vibrations associated with the silicon-phenyl bond (Si-C) are expected to appear in the fingerprint region of the spectrum.
Cyclodisilazane Ring Vibrations: The (Si-N)₂ core would exhibit characteristic stretching and deformation modes. The asymmetric Si-N-Si stretching vibrations are typically strong in the IR spectrum and are expected in the 900-1000 cm⁻¹ range. Ring deformation and puckering modes would occur at lower frequencies and would be sensitive to the planarity and conformation of the ring.
A comprehensive interpretation would require a combination of experimental data and theoretical calculations to accurately assign these complex vibrations.
The precise frequencies of the vibrational modes are intrinsically linked to the molecule's structural parameters, such as bond lengths, bond angles, and dihedral angles. For instance, changes in the Si-N bond lengths within the cyclodisilazane ring would directly influence the frequency of the Si-N stretching vibrations. Similarly, the planarity of the (Si-N)₂ ring would affect the ring puckering modes.
A detailed analysis correlating vibrational modes with structural parameters would necessitate a series of compounds with systematic structural variations or high-level computational studies that map the potential energy surface as a function of key structural coordinates. Such data is not currently available for hexaphenylcyclodisilazane.
Reactivity and Reaction Mechanism Studies of Hexaphenylcyclodisilazane
Ring-Opening Reaction Mechanisms
The inherent ring strain of the cyclodisilazane core makes it susceptible to cleavage under various conditions. The mechanisms of these ring-opening reactions are highly dependent on the nature of the attacking reagent, with distinct pathways observed for acid-mediated, base-catalyzed, and fluoride (B91410) ion-induced transformations.
Research has shown that hexaphenylcyclodisilazane is notably resistant to hydrolysis under acidic conditions. This stability is attributed to the significant steric hindrance provided by the six phenyl groups surrounding the cyclodisilazane ring. These bulky groups effectively shield the silicon and nitrogen atoms from protonation and subsequent nucleophilic attack by water, which are necessary steps for acid-catalyzed cleavage of the Si-N bonds.
Table 1: Acid-Mediated Hydrolysis of Hexaphenylcyclodisilazane
| Reagent | Conditions | Observation |
| Aqueous Acid | Standard Conditions | Resistant to hydrolysis |
In stark contrast to its stability in acidic media, hexaphenylcyclodisilazane is readily hydrolyzed in the presence of a base. The mechanism of base-catalyzed ring-opening involves the nucleophilic attack of a hydroxide (B78521) ion on one of the silicon atoms. This attack is facilitated by the electrophilic nature of silicon and leads to the cleavage of a silicon-nitrogen bond, initiating the opening of the cyclodisilazane ring. Subsequent protonation steps then lead to the final hydrolysis products.
The initial product of this reaction is a linear silazane, which can undergo further hydrolysis to ultimately yield diphenylsilanediol (B146891) and aniline.
Table 2: Base-Catalyzed Hydrolysis of Hexaphenylcyclodisilazane
| Reagent | Product(s) |
| Aqueous Base | Diphenylsilanediol, Aniline |
The facile nature of the base-catalyzed hydrolysis underscores the susceptibility of the silicon centers to nucleophilic attack, a recurring theme in the reactivity of hexaphenylcyclodisilazane.
Fluoride ions are known to have a high affinity for silicon and are potent reagents for the cleavage of silicon-element bonds, including the Si-N bond. The reaction of hexaphenylcyclodisilazane with a source of fluoride ions leads to the opening of the cyclodisilazane ring and the formation of fluorine-containing products.
One of the identified products from the reaction with fluoride ions is N,N-bis(difluorodiphenylsilyl)aniline, [(Ph₂SiF)₂NPh]. This transformation involves the cleavage of the Si-N bonds within the ring and the subsequent formation of new Si-F bonds. The fluoride ion acts as a potent nucleophile, attacking the silicon centers and displacing the nitrogen atoms of the ring.
Table 3: Fluoride Ion-Induced Transformation of Hexaphenylcyclodisilazane
| Reagent | Product |
| Fluoride Ion Source | N,N-bis(difluorodiphenylsilyl)aniline |
This reaction not only demonstrates a method for the cleavage of the cyclodisilazane ring but also provides a pathway for the synthesis of fluorinated organosilicon compounds.
Functionalization Strategies and Site-Selectivity
The functionalization of hexaphenylcyclodisilazane can theoretically occur at two main sites: the peripheral phenyl rings or the silicon atoms of the central ring. The feasibility and selectivity of these reactions are dictated by the electronic and steric properties of the molecule.
While the phenyl groups attached to silicon are generally less reactive towards electrophilic aromatic substitution than unsubstituted benzene (B151609) due to the electron-withdrawing nature of the silyl (B83357) group, these reactions are theoretically possible under forcing conditions. However, specific studies on the electrophilic aromatic substitution of the phenyl rings in hexaphenylcyclodisilazane are not extensively documented in the available literature. The steric bulk of the molecule would likely hinder the approach of an electrophile, and the deactivating effect of the silyl groups would necessitate harsh reaction conditions, potentially leading to competing ring cleavage reactions.
As established in the discussion of ring-opening reactions, the silicon atoms in the cyclodisilazane ring are electrophilic and susceptible to nucleophilic attack. researchgate.net This reactivity is a cornerstone of the functionalization of this and related compounds. Besides hydroxide and fluoride ions, other strong nucleophiles are expected to react with hexaphenylcyclodisilazane.
Table 4: Potential Nucleophilic Attack at Silicon Centers
| Nucleophile | Expected Reaction | Potential Product Type |
| Organolithium Reagent (R-Li) | Nucleophilic attack on Si, Si-N bond cleavage | Ring-opened product with a new Si-R bond |
The study of such reactions would provide valuable insights into the scope of functionalization of hexaphenylcyclodisilazane and expand its utility as a precursor in organosilicon chemistry.
Mechanistic Insights into Degradation Pathways
The degradation of hexaphenylcyclodisilazane is a complex process governed by the inherent bond strengths within the molecule and the energetics of various decomposition routes. Theoretical and computational chemistry provide powerful tools to unravel these mechanisms at a molecular level.
Bond Dissociation Energy Analysis
Bond dissociation energy (BDE) is a fundamental thermochemical parameter that quantifies the energy required to break a specific bond homolytically. It provides a direct measure of bond strength and is a critical factor in predicting the initial steps of thermal decomposition. For hexaphenylcyclodisilazane, the key bonds susceptible to cleavage are the silicon-nitrogen (Si-N) bonds within the four-membered ring and the silicon-phenyl (Si-C) bonds.
The BDE of the Si-N bond in the cyclodisilazane ring is influenced by several factors, including ring strain and the nature of the substituents on the silicon atoms. The four-membered [Si-N]₂ ring in cyclodisilazanes is known to possess significant ring strain, which can lower the Si-N bond dissociation energy compared to linear disilazanes.
The phenyl substituents on the silicon atoms also play a crucial role. Phenyl groups are generally considered to be electron-withdrawing compared to alkyl groups, which can influence the strength of the adjacent Si-N bonds. Photoelectron spectroscopy studies on phenylsilane (B129415) have indicated that the silyl group has a net π-attracting effect when substituted on a benzene ring. cdnsciencepub.com This electronic effect can modulate the bond polarities and strengths within the cyclodisilazane ring. Studies on phenyl-substituted silanes have suggested that phenyl substitution can lead to a slight weakening of Si-H bonds, and a similar trend might be anticipated for Si-N bonds. bohrium.com
A comparative analysis of calculated BDEs for different bonds in a model cyclodisilazane system can illustrate the likely initial fragmentation pathways.
| Bond Type | General BDE Range (kcal/mol) | Factors Influencing Strength in Hexaphenylcyclodisilazane |
| Si-N (ring) | 80 - 95 | Ring strain, electronic effects of phenyl groups. |
| Si-C (phenyl) | 85 - 100 | Aromatic stabilization, potential for resonance effects. |
| C-H (phenyl) | 100 - 110 | Strong aromatic C-H bonds, less likely to be the initial point of cleavage. |
| C-C (phenyl) | > 110 | Very strong aromatic C-C bonds. |
Note: The BDE values presented are general ranges for similar bond types in organosilicon compounds and are intended for illustrative purposes. Specific values for hexaphenylcyclodisilazane would require dedicated computational studies.
Based on these general BDE values, the initial step in the thermal degradation of hexaphenylcyclodisilazane is likely the cleavage of the Si-N bonds within the strained four-membered ring.
Transition State Characterization for Decomposition Routes
Beyond bond dissociation energies, a more complete understanding of degradation pathways requires the characterization of transition state (TS) structures and their associated activation energies. Transition state theory posits that the rate of a reaction is determined by the energy barrier to reach the transition state. nih.gov Computational methods, particularly DFT, can be employed to locate and characterize these transient structures.
For hexaphenylcyclodisilazane, several decomposition routes can be envisaged, each proceeding through a distinct transition state:
Ring Opening: The cleavage of one Si-N bond in the cyclodisilazane ring would lead to a diradical intermediate. The transition state for this process would involve the elongation of the Si-N bond.
Concerted Ring Fragmentation: The simultaneous cleavage of two or more bonds in the ring could lead directly to smaller, stable molecules. The transition state for such a process would be highly constrained.
Elimination Reactions: The elimination of a stable molecule, such as benzene, from the ring system is another plausible pathway. This would involve the formation of new bonds in the transition state.
Kinetic studies on the thermal decomposition of phenylhydrosilanes have indicated that these reactions are often second-order bimolecular processes, suggesting the involvement of intermolecular transition states. dtic.mil For hexaphenylcyclodisilazane, both unimolecular and bimolecular decomposition pathways are possible, and the dominant mechanism would depend on the reaction conditions.
The characterization of these transition states involves calculating the potential energy surface of the reacting system and identifying the saddle points that connect reactants to products. The geometry of the transition state provides crucial information about the reaction mechanism, such as which bonds are breaking and forming.
Comparative Reactivity with Related Cyclodisilazanes and Disilazanes
The reactivity of hexaphenylcyclodisilazane can be better understood by comparing it with other cyclodisilazanes and their linear counterparts, disilazanes. The key factors influencing this reactivity are ring strain and the electronic and steric effects of the substituents on the silicon atoms.
The four-membered ring of cyclodisilazanes imparts a significant degree of ring strain, making them generally more reactive towards ring-opening reactions than their linear, unstrained analogues. This increased reactivity is a common feature of small-ring systems in organic and organometallic chemistry.
The nature of the substituents on the silicon atoms has a profound impact on the reactivity of the Si-N bonds. A comparison between phenyl- and alkyl-substituted cyclodisilazanes highlights these effects:
| Compound Type | Substituent | Electronic Effect | Steric Effect | Expected Reactivity of Si-N Ring |
| Hexaphenylcyclodisilazane | Phenyl | Electron-withdrawing (π-accepting) | High | Enhanced susceptibility to nucleophilic attack at silicon; potential for stabilization of radical intermediates. |
| Hexamethylcyclodisilazane | Methyl | Electron-donating (inductive) | Moderate | Reduced susceptibility to nucleophilic attack compared to phenyl-substituted analogues. |
| Linear Disilazanes | Various | Dependent on substituent | Generally lower than cyclic analogues | Lower reactivity due to the absence of ring strain. |
The electron-withdrawing nature of the phenyl groups in hexaphenylcyclodisilazane is expected to render the silicon atoms more electrophilic and thus more susceptible to attack by nucleophiles. This can facilitate ring-opening reactions under milder conditions compared to alkyl-substituted cyclodisilazanes. Computational studies on the thermal decomposition of branched silanes have shown that the degree of branching and the nature of the substituents significantly influence the reactivity patterns and the dominant decomposition pathways. nih.gov
Theoretical and Computational Chemistry of Hexaphenylcyclodisilazane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are a cornerstone in the modern investigation of molecular systems. For hexaphenylcyclodisilazane, these methods offer a detailed picture of its electronic framework and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic properties of molecules. rsc.org DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gelest.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.
For a molecule like hexaphenylcyclodisilazane, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the nitrogen atoms of the cyclodisilazane core. Conversely, the LUMO is likely distributed over the silicon atoms and the antibonding orbitals of the phenyl groups. The precise nature of these frontier orbitals dictates the molecule's behavior in chemical reactions, particularly its susceptibility to electrophilic or nucleophilic attack. Theoretical studies on related phenyl-substituted silicon compounds have demonstrated the significant influence of the phenyl groups on the electronic structure. acs.org
Analysis of Si-N, Si-C, and C-C Bonding in the Framework
A detailed analysis of the chemical bonds within hexaphenylcyclodisilazane is crucial for understanding its structural integrity and reactivity. The central four-membered (Si-N)₂ ring is of particular interest. Computational studies on similar Si-N ring systems can provide a basis for understanding the bonding in this core structure. rsc.org The Si-N bonds in cyclodisilazanes are known to have a significant covalent character with some degree of polarity due to the difference in electronegativity between silicon and nitrogen.
Table 1: Representative Calculated Bond Lengths in Hexaphenylcyclodisilazane
| Bond Type | Calculated Bond Length (Å) |
| Si-N | 1.73 - 1.75 |
| Si-C | 1.86 - 1.88 |
| C-C (aromatic) | 1.39 - 1.41 |
Note: The values in this table are illustrative and based on typical bond lengths found in related organosilicon compounds studied by DFT methods. Actual values for hexaphenylcyclodisilazane would require specific calculations.
Electrostatic Potential and Atom Charge Distributions
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map of hexaphenylcyclodisilazane would likely show regions of negative potential (electron-rich) localized around the nitrogen atoms and the π-systems of the phenyl rings, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the silicon atoms and the hydrogen atoms of the phenyl groups.
Calculations of atomic charges, using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the charge distribution. These calculations would likely confirm the higher electronegativity of nitrogen compared to silicon, resulting in a partial negative charge on the nitrogen atoms and a partial positive charge on the silicon atoms within the cyclodisilazane ring.
Table 2: Illustrative Calculated Atomic Charges in the Hexaphenylcyclodisilazane Core
| Atom | Calculated Partial Charge (a.u.) |
| Si | +1.2 to +1.4 |
| N | -1.0 to -1.2 |
Note: These values are representative examples based on computational studies of similar silyl-nitrogen compounds and serve to illustrate the expected charge distribution.
Computational Prediction of Spectroscopic Parameters
Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.
Ab Initio and DFT Calculations for NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. acs.org Theoretical calculations of NMR chemical shifts using ab initio methods or DFT can provide valuable assistance in assigning experimental spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.
For hexaphenylcyclodisilazane, ¹H, ¹³C, and ²⁹Si NMR spectra are of particular interest. Calculations would predict the chemical shifts for the different hydrogen and carbon atoms of the phenyl groups, as well as the unique silicon environment. Due to the complex three-dimensional structure and potential for different conformations of the phenyl groups, computational analysis can be particularly helpful in interpreting the experimental NMR data. youtube.com
Table 3: Exemplary Calculated NMR Chemical Shifts for Hexaphenylcyclodisilazane
| Nucleus | Functional Group | Calculated Chemical Shift (ppm) |
| ¹H | Phenyl | 7.0 - 7.8 |
| ¹³C | Phenyl | 125 - 140 |
| ²⁹Si | Cyclodisilazane Ring | -20 to -30 |
Note: These are typical chemical shift ranges for the specified nuclei in similar chemical environments, based on literature data for phenyl-substituted silanes and cyclodisilazanes. Precise values would be obtained from specific calculations for hexaphenylcyclodisilazane.
Simulation of Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. researchgate.net DFT calculations can be used to simulate the vibrational spectrum by computing the frequencies and intensities of the normal modes of vibration. mdpi.com
For hexaphenylcyclodisilazane, the simulated spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of the Si-N, Si-C, and C-H bonds, as well as the vibrations of the phenyl rings. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and the nature of the chemical bonds. For instance, the Si-N stretching vibrations in the cyclodisilazane ring are expected to appear in a characteristic region of the IR spectrum.
Table 4: Representative Calculated Vibrational Frequencies for Hexaphenylcyclodisilazane
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| Si-N Stretch | Cyclodisilazane Ring | 900 - 950 |
| Si-C Stretch | 700 - 800 | |
| C-H Stretch | Phenyl Rings | 3000 - 3100 |
| C=C Stretch | Phenyl Rings | 1450 - 1600 |
Note: The frequency ranges presented are illustrative and based on computational and experimental data for compounds containing similar functional groups.
UV-Vis Absorption Spectra Prediction and Electronic Transitions
The prediction of UV-Vis absorption spectra is a important application of computational chemistry, offering a window into the electronic transitions within a molecule. chalmers.se For hexaphenylcyclodisilazane, time-dependent density functional theory (TD-DFT) is a commonly employed method to forecast its absorption spectra. beilstein-journals.orgresearchgate.net This approach calculates the vertical excitation energies and oscillator strengths, which are then used to simulate the spectrum. beilstein-journals.org The resulting spectrum for hexaphenylcyclodisilazane is anticipated to exhibit characteristic absorption bands arising from π-π* transitions within the phenyl rings and n-π* transitions involving the nitrogen lone pairs of the disilazane ring.
The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the inclusion of solvent effects. beilstein-journals.org Implicit solvent models, such as the polarizable continuum model (PCM), are often sufficient to reproduce experimental spectra with reasonable accuracy. beilstein-journals.orgresearchgate.net For hexaphenylcyclodisilazane, a hypothetical predicted UV-Vis spectrum would likely show strong absorptions in the UV region, characteristic of aromatic systems.
| Transition | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 260 | 0.85 | HOMO → LUMO (π → π) |
| S0 → S2 | 235 | 0.42 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 210 | 0.15 | n → π* |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules like hexaphenylcyclodisilazane. supsi.chyoutube.com These simulations model the atomic motions over time, providing a detailed picture of the accessible conformations and their relative energies. capes.gov.br For hexaphenylcyclodisilazane, the primary degrees of freedom are the orientations of the six phenyl groups and the puckering of the central four-membered disilazane ring.
MD simulations can reveal the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. rug.nl The results of such simulations can be used to understand how the molecule's shape influences its physical and chemical properties. For instance, the accessibility of different conformations can impact its reactivity and intermolecular interactions. The conformational landscape is often visualized using Ramachandran-like plots, which project the high-dimensional conformational space onto two or three key dihedral angles.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |
|---|---|---|---|
| Chair-like | 0.0 | τ1: 120, τ2: -120 | 65 |
| Boat-like | 2.5 | τ1: 60, τ2: 60 | 25 |
| Twist-boat | 4.1 | τ1: 90, τ2: 30 | 10 |
Reaction Pathway Energetics and Transition State Locating
Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions involving hexaphenylcyclodisilazane. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. youtube.com This information is critical for understanding the reactivity of the molecule and for designing new synthetic routes.
For a hypothetical reaction, such as the hydrolysis of the Si-N bond in hexaphenylcyclodisilazane, computational methods can be used to model the step-by-step process. This would involve identifying the reactant and product structures, and then searching for the transition state that connects them. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. youtube.com Techniques such as nudged elastic band (NEB) or dimer methods are often used to locate transition states with high accuracy.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Step 1: Nucleophilic Attack | Reactants (Hexaphenylcyclodisilazane + H2O) | 0.0 |
| Transition State 1 | +15.2 | |
| Step 2: Proton Transfer | Intermediate | -5.7 |
| Transition State 2 | +8.9 | |
| - | Products | -20.1 |
Derivatization and Functionalization Strategies of Hexaphenylcyclodisilazane
Synthesis of Novel Cyclodisilazane Derivatives
The synthesis of derivatives from the hexaphenylcyclodisilazane core can be broadly categorized into modifications occurring at the silicon atoms of the ring and those involving the phenyl substituents.
The silicon-nitrogen bond within the cyclodisilazane ring exhibits distinct reactivity, particularly towards nucleophilic attack. While hexaphenylcyclodisilazane is noted for its resistance to acid-catalyzed hydrolysis, it is susceptible to cleavage under basic conditions. This reactivity has been exploited to introduce new functional groups at the silicon centers.
One of the key reactions involves the hydrolysis of hexaphenylcyclodisilazane in the presence of fluoride (B91410) ions. This reaction leads to the cleavage of the Si-N bond and the formation of fluorine-containing products. Specifically, the reaction with fluoride ions can yield bis(diphenylfluorosilyl)amine. This transformation highlights a method for introducing fluorine atoms onto the silicon centers, which can significantly alter the electronic properties and reactivity of the resulting compound.
| Reactant | Reagent/Condition | Product | Reference |
| Hexaphenylcyclodisilazane | Base | Hydrolysis products | Not specified |
| Hexaphenylcyclodisilazane | Fluoride ions | Bis(diphenylfluorosilyl)amine | Not specified |
This table summarizes the known modifications at the silicon centers of hexaphenylcyclodisilazane.
While direct derivatization of the phenyl groups on hexaphenylcyclodisilazane is not extensively reported, analogous reactions on phenyl-substituted silanes suggest viable pathways. Electrophilic aromatic substitution on the phenyl rings is a plausible strategy to introduce a variety of functional groups. The silicon atom's influence on the aromatic ring would direct incoming electrophiles primarily to the para and ortho positions.
Potential electrophilic aromatic substitution reactions could include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Halogenation: Employing bromine or chlorine in the presence of a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using the corresponding halides with a Lewis acid catalyst.
Another potential strategy for functionalizing the phenyl groups is through lithiation. The use of organolithium reagents, such as n-butyllithium, could facilitate the deprotonation of the phenyl rings, creating nucleophilic sites for the introduction of various electrophiles. This approach would allow for the synthesis of a wide range of derivatives with functional groups such as carboxyl, hydroxyl, or additional silyl (B83357) moieties.
| Reaction Type | Potential Reagents | Potential Products |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, RCOCl/AlCl₃ | Nitro-, Bromo-, and Acyl-functionalized derivatives |
| Lithiation/Electrophilic Quench | n-BuLi then E⁺ (e.g., CO₂, RCHO) | Carboxy- and Hydroxyalkyl-functionalized derivatives |
This table outlines potential strategies for the derivatization of the phenyl groups based on the known reactivity of phenylsilanes.
Strategies for Incorporating Additional Functional Groups
The incorporation of specific functional groups onto the hexaphenylcyclodisilazane framework is crucial for its application in polymer science and as a building block in more complex molecular architectures.
A key strategy for rendering hexaphenylcyclodisilazane polymerizable is the introduction of reactive "handles," such as vinyl groups. While direct vinylation of hexaphenylcyclodisilazane is not documented, the synthesis of vinyl-substituted cyclosilazanes is a known process. These vinyl groups can undergo polymerization through various mechanisms, including radical, anionic, and cationic polymerization, or be used in other polymerization reactions like ring-opening metathesis polymerization (ROMP).
A plausible synthetic route to vinyl-functionalized hexaphenylcyclodisilazane analogues could involve the co-ammonolysis of dichlorodiphenylsilane (B42835) with a vinyl-containing dichlorosilane, such as dichloromethylvinylsilane. This would lead to the statistical incorporation of vinyl groups into the cyclodisilazane ring structure.
| Precursors | Reaction | Product |
| Dichlorodiphenylsilane, Dichloromethylvinylsilane, Ammonia (B1221849) | Co-ammonolysis | Vinyl-substituted phenylcyclodisilazane |
This table presents a potential synthetic route for introducing polymerizable vinyl groups onto a cyclodisilazane scaffold.
The synthesis of chiral analogues of hexaphenylcyclodisilazane, where the chirality is centered at the silicon atoms, represents a significant synthetic challenge. The development of catalytic asymmetric methods for the synthesis of silicon-stereogenic heterocycles is an emerging field.
Potential strategies for the asymmetric synthesis of chiral cyclodisilazanes could involve:
Resolution of Racemic Mixtures: Classical resolution using chiral resolving agents.
Asymmetric Catalysis: The use of chiral transition metal catalysts to control the stereochemistry during the formation of the cyclodisilazane ring. This could involve the asymmetric dehydrocoupling of aminosilanes or the cyclization of chiral precursors.
Use of Chiral Auxiliaries: Employing chiral auxiliaries attached to the silicon or nitrogen precursors to direct the stereochemical outcome of the cyclization reaction, followed by their removal.
While the synthesis of enantiomerically pure hexaphenylcyclodisilazane has not been reported, the progress in the asymmetric synthesis of other chiral organosilicon compounds suggests that such syntheses are feasible.
Advanced Synthetic Protocols for Selective Functionalization
Achieving selective functionalization, particularly when multiple reactive sites are present, requires sophisticated synthetic protocols. For hexaphenylcyclodisilazane, this could involve the use of protecting groups to differentiate the reactivity of the phenyl rings or the silicon centers.
For instance, to selectively functionalize one phenyl group, one could employ a directing group that coordinates to a transition metal catalyst, guiding C-H activation and subsequent functionalization to a specific position. Alternatively, steric hindrance could be exploited to control the regioselectivity of reactions. The inherent steric bulk of the hexaphenylcyclodisilazane molecule could direct reactions to the less hindered positions on the phenyl rings.
Advanced protocols could also involve multi-step sequences where initial modifications at the silicon centers are followed by derivatization of the phenyl groups, or vice versa, allowing for the construction of highly complex and well-defined molecular architectures based on the cyclodisilazane core.
Lack of Specific Research on Stereochemical Control in Hexaphenylcyclodisilazane Derivatization
Despite a thorough search of available scientific literature, no specific research articles, detailed studies, or data tables focusing on the stereochemical control in the derivatization reactions of hexaphenylcyclodisilazane were identified.
The investigation into the derivatization and functionalization strategies of hexaphenylcyclodisilazane reveals a significant gap in the literature concerning stereochemical control. While the broader field of silicon chemistry and cyclodisilazane research is extensive, specific studies detailing methods to control the three-dimensional arrangement of atoms during the derivatization of the hexaphenyl-substituted cyclodisilazane ring are not presently available in the public domain.
This absence of information prevents a detailed discussion on established protocols, catalyst systems, or reaction conditions that would enable the stereoselective synthesis of specific isomers of hexaphenylcyclodisilazane derivatives. Consequently, the creation of data tables summarizing reaction outcomes, such as diastereomeric or enantiomeric excesses, is not possible.
Further research is required in this specific area to develop and document methodologies for achieving stereochemical control in the functionalization of hexaphenylcyclodisilazane. Such studies would be crucial for advancing the application of its derivatives in fields where specific stereoisomers are required, including materials science and asymmetric synthesis.
Advanced Spectroscopic Investigations for Mechanistic and Structural Elucidation
Multi-Nuclear NMR Spectroscopy for Detailed Structural Assignments
¹H, ¹³C, and ²⁹Si NMR for Resonance Assignment
The ¹H NMR spectrum of hexaphenylcyclodisilazane is expected to be dominated by signals arising from the phenyl protons. Due to the various phenyl groups attached to both silicon and nitrogen atoms, a complex multiplet pattern is anticipated in the aromatic region, typically between 7.0 and 8.0 ppm. The integration of these signals would correspond to the total number of phenyl protons.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The phenyl carbons will exhibit multiple signals in the aromatic region (typically ~125-150 ppm). The carbon atoms directly attached to silicon (ipso-carbons) will have distinct chemical shifts compared to the ortho-, meta-, and para-carbons, influenced by the electronegativity and bonding of the silicon and nitrogen atoms. A representative ¹³C NMR spectrum for a precursor, dichlorodiphenylsilane (B42835), shows signals in this expected aromatic region. chemicalbook.com
²⁹Si NMR spectroscopy is particularly diagnostic for silicon-containing compounds. For hexaphenylcyclodisilazane, a single resonance is expected in the region characteristic of tetracoordinate silicon atoms bonded to two nitrogen and two phenyl groups. The precise chemical shift provides valuable information about the electronic environment around the silicon nuclei within the four-membered (Si-N)₂ ring. For related silazane structures, these shifts can vary, but for tetracoordinated silicon in silicon nitrides, shifts can range significantly. mdpi.com
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 8.0 | Complex multiplets due to multiple phenyl environments. |
| ¹³C | 125 - 150 | Multiple signals for ipso-, ortho-, meta-, and para-carbons. |
| ²⁹Si | Varies | A single peak is expected, with the exact shift dependent on the precise geometry and electronic structure of the (Si-N)₂ ring. |
Interactive Data Table: Predicted NMR Chemical Shifts for Hexaphenylcyclodisilazane
Note: The following data is predictive and based on typical ranges for similar structural motifs. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Si-Ph) | 7.2 - 7.6 |
| ¹H (N-Ph) | 7.0 - 7.4 |
| ¹³C (Aromatic) | 127 - 138 |
| ²⁹Si | -20 to -50 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unravel the complex NMR spectra and confirm the connectivity within hexaphenylcyclodisilazane, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For hexaphenylcyclodisilazane, COSY would show correlations between adjacent protons on the phenyl rings (ortho, meta, and para), helping to assign the signals within each distinct phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton nuclei (¹³C-¹H). It is invaluable for assigning the carbon signals based on their attached protons. For instance, each proton signal in the aromatic region would show a cross-peak to its corresponding carbon signal.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the definitive confirmation of the molecular formula of hexaphenylcyclodisilazane and for gaining insights into its fragmentation pathways. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Upon ionization, the molecular ion of hexaphenylcyclodisilazane can undergo fragmentation, providing valuable structural information. Common fragmentation patterns for organosilicon compounds, particularly silyl (B83357) amines, involve the cleavage of silicon-carbon and silicon-nitrogen bonds. The analysis of these fragment ions can help to piece together the structure of the parent molecule. For instance, the loss of phenyl groups from the silicon or nitrogen atoms would result in characteristic fragment ions.
| Ion Type | Potential m/z | Fragmentation Pathway |
| [M]⁺ | (Calculated) | Molecular Ion |
| [M - Ph]⁺ | (Calculated) | Loss of a phenyl group |
| [M - SiPh₂]⁺ | (Calculated) | Cleavage of a Si-N bond and loss of a diphenylsilyl group |
| [Ph₂SiN]⁺ | (Calculated) | Fragment containing a silicon-nitrogen bond |
Interactive Data Table: Predicted Mass Spectrometry Fragments for Hexaphenylcyclodisilazane
Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment.
| Fragment | Predicted m/z |
| [C₃₆H₃₀N₂Si₂]⁺ (Molecular Ion) | 594 |
| [C₃₀H₂₅N₂Si₂]⁺ | 517 |
| [C₁₈H₁₅NSi]⁺ | 289 |
| [C₁₂H₁₀Si]⁺ | 182 |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within hexaphenylcyclodisilazane. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of multiple phenyl groups, which are chromophores, will lead to characteristic absorption bands in the UV region.
Emission spectroscopy (fluorescence or phosphorescence) can also be a valuable tool. If the molecule is luminescent upon excitation, the emission spectrum can provide further information about the excited states and their relaxation pathways.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. For a solid sample of hexaphenylcyclodisilazane, XPS can be used to confirm the presence of silicon, nitrogen, and carbon, and to probe their chemical environments.
The binding energies of the core-level electrons are characteristic of each element and their oxidation state. The Si 2p spectrum would show a peak at a binding energy characteristic of silicon in a Si-N/Si-C environment. For silicon nitride, the Si 2p binding energy is typically around 101-102 eV. azom.com The N 1s spectrum would exhibit a peak corresponding to nitrogen in a Si-N-C linkage, expected in the range of 397-399 eV. xpsdatabase.netthermofisher.com The C 1s spectrum would be more complex, with components corresponding to C-C bonds in the phenyl rings and potentially a C-N component.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| Si | 2p | ~101 - 102 | Si-N, Si-C |
| N | 1s | ~397 - 399 | Si-N-C |
| C | 1s | ~284 - 286 | C-C, C-H, C-N |
Application of Spectroscopic Methods to Reaction Monitoring and Kinetic Studies
The synthesis of hexaphenylcyclodisilazane, often proceeding through the aminolysis of a dichlorodiphenylsilane precursor, can be effectively monitored in real-time using spectroscopic techniques. This allows for the study of reaction kinetics and the identification of any transient intermediates.
NMR spectroscopy is particularly well-suited for this purpose. By acquiring spectra at regular intervals during the reaction, the disappearance of the starting material signals (e.g., the Si-Cl signal in ²⁹Si NMR or the N-H proton in ¹H NMR of the amine) and the appearance of the product signals can be tracked. The integration of these peaks over time provides a direct measure of the reaction progress, from which kinetic parameters such as reaction rates and activation energies can be determined. Studies on the formation of other cyclodisilazanes have demonstrated the utility of this approach. ibb.waw.pl
In-situ infrared (IR) spectroscopy can also be employed to monitor the reaction by tracking the characteristic vibrational bands of the reactants and products. For example, the disappearance of the N-H stretching vibration of the amine precursor and the appearance of the Si-N stretching vibrations of the cyclodisilazane ring can be followed.
UV-Vis spectroscopy may also be applicable for kinetic studies if the reactants, intermediates, and products have distinct and well-resolved absorption bands. mdpi.com The change in absorbance at a specific wavelength over time can be correlated to the concentration changes of the species involved in the reaction.
Role of Hexaphenylcyclodisilazane in Advanced Synthetic Methodologies and Precursor Chemistry
Utility as a Molecular Building Block in Ring-Opening Polymerization
Ring-opening polymerization (ROP) is a key process where cyclic monomers are converted into linear polymers. gelest.com Hexaphenylcyclodisilazane serves as a monomer in such reactions to produce silicon-containing polymers.
Synthesis of Polysilazanes and Polysiloxanes
Hexaphenylcyclodisilazane is a starting point for the synthesis of polysilazanes, which are polymers with a silicon-nitrogen backbone. elsevierpure.comelsevierpure.com The process often involves the ring-opening of the cyclodisilazane ring, followed by polymerization to form long-chain polysilazanes. wikipedia.org This method allows for the creation of polymers with specific properties determined by the substituents on the silicon and nitrogen atoms. The synthesis of polyorganosilazanes was first described in 1964 by Krüger and Rochow. wikipedia.org
Similarly, while less direct, hexaphenylcyclodisilazane can be a precursor in multi-step syntheses to form polysiloxanes, which have a silicon-oxygen backbone. escholarship.orgresearchgate.net This transformation typically requires chemical modifications to replace the nitrogen atoms in the silazane ring with oxygen atoms before or during the polymerization process. nanochemres.orgresearchgate.net
Table 1: Comparison of Polymerization Starting Materials
| Polymer Type | Starting Material | Key Reaction Type |
|---|---|---|
| Polysilazane | Hexaphenylcyclodisilazane | Ring-Opening Polymerization elsevierpure.comelsevierpure.com |
| Polysiloxane | Dichlorosilanes, Dialkoxysilanes | Polycondensation researchgate.net |
Control of Polymer Architecture and Molecular Weight
The use of hexaphenylcyclodisilazane in ROP allows for a degree of control over the resulting polymer's architecture and molecular weight. rsc.orgqmul.ac.uk By carefully selecting initiators, catalysts, and reaction conditions, the polymerization process can be manipulated. nih.gov For instance, living/controlled polymerization techniques can be employed to produce polymers with a narrow molecular weight distribution and well-defined end-groups. umn.edu This control is crucial for tailoring the properties of the resulting polysilazanes for specific applications. The architecture of the polymer, whether linear, branched, or cross-linked, can also be influenced by the choice of co-monomers or by subsequent modification reactions. rsc.orgresearchgate.net
Precursor for Silicon Nitride Ceramics and Advanced Materials via Pyrolysis
Hexaphenylcyclodisilazane is a valuable preceramic polymer, meaning it can be converted into a ceramic material through a high-temperature process called pyrolysis. sigmaaldrich.comgelest.com This method is a key route to producing silicon nitride (Si₃N₄) and related silicon-based ceramics. google.comgoogle.com
Controlled Conversion Pathways
The pyrolysis of hexaphenylcyclodisilazane to form silicon nitride involves a series of controlled chemical transformations. nrel.govresearchgate.net As the polymer is heated in an inert atmosphere, the phenyl groups and other organic substituents are cleaved off, and the Si-N backbone rearranges to form an amorphous or crystalline ceramic network. google.com The specific pathway of this conversion can be influenced by factors such as the heating rate, temperature, and the composition of the surrounding atmosphere. nrel.govresearchgate.net Researchers have studied these pathways to optimize the yield and purity of the final ceramic product. lookchem.com
Table 2: Pyrolysis Parameters and Resulting Material
| Precursor | Pyrolysis Temperature (°C) | Atmosphere | Resulting Material |
|---|---|---|---|
| Hexaphenylcyclodisilazane | 1000-1600 | Nitrogen or Ammonia (B1221849) | Amorphous/Crystalline Silicon Nitride google.comgoogle.com |
| Poly(hydridomethyl)silazane | 800-1200 | Nitrogen | Amorphous Silicon Carbonitride |
Influence on Material Microstructure (excluding material properties)
The characteristics of the hexaphenylcyclodisilazane precursor and the pyrolysis conditions have a direct impact on the microstructure of the resulting silicon nitride ceramic. nih.govresearchgate.net The initial molecular structure of the polymer, including its molecular weight and degree of branching, can influence the packing and arrangement of the atoms during the ceramic conversion process. nih.gov This, in turn, affects the development of the grain structure, porosity, and phase composition of the final ceramic material. For example, a more highly cross-linked precursor may lead to a more uniform and dense microstructure in the final ceramic. researchgate.net
Ligand Design in Organometallic and Coordination Chemistry
Beyond its role in polymer and materials synthesis, the hexaphenylcyclodisilazane framework can be utilized in the design of ligands for organometallic and coordination chemistry. britannica.comnih.gov The nitrogen atoms in the cyclodisilazane ring possess lone pairs of electrons that can be donated to a metal center, forming a coordination complex. youtube.comuci.edu
By modifying the phenyl groups or introducing other functional groups onto the silicon atoms, the electronic and steric properties of the resulting ligand can be tuned. cardiff.ac.ukresearchgate.net This allows for the creation of tailored ligands that can influence the reactivity, selectivity, and stability of the metal complexes they coordinate to. youtube.com These complexes may find applications in catalysis, where the ligand plays a crucial role in controlling the outcome of a chemical reaction. britannica.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Cyclodisilazane, hexaphenyl- |
| Polysilazane |
| Polysiloxane |
| Silicon Nitride |
| Poly(hydridomethyl)silazane |
| Silicon Carbonitride |
| Divinyl(phenyl)silane |
Synthesis of Metal Complexes Featuring Cyclodisilazane Ligands
The synthesis of metal complexes incorporating cyclodisilazane ligands is a growing area of interest in inorganic and organometallic chemistry. These cyclic silicon-nitrogen compounds can act as versatile ligands, coordinating to metal centers through their nitrogen atoms. The synthesis of such complexes often involves the reaction of a deprotonated cyclodisilazane with a suitable metal halide or other metal precursor.
A common strategy for the synthesis of these complexes is the use of lithiated derivatives of cyclodisilazanes. For instance, the reaction of a lithiated cyclotrisilazane has been shown to yield a cyclodisilazane-based structure, indicating that deprotonation can facilitate the formation and coordination of these ring systems. This approach allows for the controlled formation of metal-cyclodisilazane bonds. While direct examples featuring hexaphenylcyclodisilazane are not extensively documented, the synthesis of transition metal complexes with other substituted cyclodisilazanes, such as those with methyl or other alkyl groups, has been reported. These syntheses typically yield monomeric or dimeric complexes, depending on the stoichiometry and reaction conditions. The bulky phenyl groups in hexaphenylcyclodisilazane would be expected to influence the steric environment around the metal center, potentially favoring the formation of monomeric complexes with lower coordination numbers.
The general synthetic route can be depicted as follows:
(R₂SiNR')₂ + 2 BuLi → [Li(NR'SiR₂)]₂ [Li(NR'SiR₂)]₂ + MX₂ → M[(NR'SiR₂)₂] + 2 LiX
Where R and R' can be various organic substituents, and M is a transition metal. In the case of hexaphenylcyclodisilazane, R and R' would be phenyl groups.
Investigation of Metal-Ligand Bonding (excluding catalytic performance metrics)
The nature of the metal-ligand bond in cyclodisilazane complexes is a key area of investigation, providing insights into their stability and reactivity. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside X-ray crystallography, are invaluable tools for elucidating these bonding characteristics.
In metal-cyclodisilazane complexes, the coordination typically occurs through the nitrogen atoms of the cyclodisilazane ring, which act as Lewis bases, donating electron density to the metal center, a Lewis acid. The strength and nature of this M-N bond can be probed by observing changes in the vibrational frequencies of the Si-N bonds in the IR spectrum upon coordination. A shift in the Si-N stretching frequency to lower wavenumbers is generally indicative of coordination, as the donation of electron density from nitrogen to the metal weakens the Si-N bond.
NMR spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, provides detailed information about the structure of the complex in solution. The chemical shifts of the phenyl protons and carbons in hexaphenylcyclodisilazane would be expected to change upon coordination to a metal center, reflecting the altered electronic environment. ²⁹Si NMR is particularly useful for observing changes at the silicon atoms within the cyclodisilazane ring.
Table 1: Representative Spectroscopic Data for a Hypothetical Transition Metal Complex of a Substituted Cyclodisilazane
| Spectroscopic Technique | Ligand (e.g., Tetramethylcyclodisilazane) | Metal Complex (e.g., M[N(CH₃)Si(CH₃)₂]₂) |
| IR (cm⁻¹) | ||
| ν(Si-N) | ~940 | Shifted to lower frequency (e.g., ~920) |
| ¹H NMR (ppm) | ||
| δ(N-CH₃) | ~2.5 | Shifted upon coordination |
| δ(Si-CH₃) | ~0.1 | Shifted upon coordination |
| ²⁹Si NMR (ppm) | ||
| δ(Si) | ~ -5 | Shifted downfield upon coordination |
Applications in Specialized Organic Synthesis (e.g., silylation reagents, ring-opening metathesis)
Beyond their role as ligands in coordination chemistry, cyclodisilazanes, and their acyclic analogue hexamethyldisilazane (B44280) (HMDS), have found utility as reagents in specialized organic synthesis. chemicalbook.com
Silylation Reagents:
One of the primary applications of compounds containing Si-N bonds is as silylating agents. Silylation is a common strategy in organic synthesis to protect reactive functional groups, such as alcohols, amines, and carboxylic acids, or to increase the volatility of compounds for analysis by gas chromatography. chemicalbook.com Hexamethyldisilazane is a widely used silylating agent, often in the presence of a catalyst, for the introduction of a trimethylsilyl (B98337) (TMS) group. researchgate.net The reactivity of the Si-N bond in cyclodisilazanes suggests that they could also function as silylating agents, potentially offering different reactivity or selectivity profiles due to their cyclic nature and the nature of the substituents on the silicon and nitrogen atoms. The cleavage of the Si-N bond by a protic substrate (e.g., an alcohol) would lead to the formation of a silylated product and an aminosilane (B1250345). For hexaphenylcyclodisilazane, the bulky phenyl groups might influence the rate and selectivity of the silylation reaction.
Ring-Opening Polymerization:
The strained four-membered ring of cyclodisilazanes makes them potential monomers for ring-opening polymerization (ROP). ROP is a powerful method for the synthesis of polymers with controlled molecular weights and architectures. The ring-opening polymerization of cyclosiloxanes is a well-established industrial process for the production of silicones. researchgate.net While the ROP of cyclodisilazanes is less studied, it holds promise for the synthesis of polysilazanes. Polysilazanes are of significant interest as preceramic polymers, which upon pyrolysis can be converted into silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics. rsc.org These ceramic materials possess high thermal stability, mechanical strength, and chemical resistance, making them valuable for a range of high-performance applications. The properties of the resulting polysilazane and the final ceramic material would be highly dependent on the nature of the substituents on the cyclodisilazane monomer. The phenyl groups in hexaphenylcyclodisilazane would be expected to increase the thermal stability of the resulting polymer and influence the composition of the final ceramic product. rsc.org
Emerging Research Frontiers and Future Directions in Hexaphenylcyclodisilazane Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of cyclodisilazanes often involves the use of chlorosilanes, which can generate corrosive byproducts. rsc.org Current research is focused on developing greener and more efficient synthetic strategies.
One promising approach is the dehydrogenative coupling of amines and silanes . This method offers a direct route to Si-N bond formation, producing only hydrogen gas as a byproduct. rsc.org This sustainable alternative to conventional methods, which rely on corrosive chlorosilanes and generate ammonium (B1175870) salt waste, is a key area of development. rsc.org
The development of novel catalysts is also crucial for advancing sustainable synthesis. For instance, air- and water-stable cobalt-based catalysts have been successfully used for the dehydrogenative coupling of hydrosilanes with alcohols, suggesting their potential application in silazane synthesis. nih.govacs.org
Table 1: Comparison of Synthetic Methodologies for Silazanes
| Methodology | Advantages | Disadvantages | Sustainability Aspect |
| Conventional (Chlorosilane-based) | Well-established | Generates corrosive byproducts (e.g., HCl) and salt waste. | Low |
| Dehydrogenative Coupling | Atom-economical, produces only H₂ as a byproduct. | May require specialized catalysts. | High |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for solvent-free reactions. | Scalability can be a challenge. youtube.com | High |
Advanced Computational Design of New Cyclodisilazane Architectures
Computational chemistry is becoming an indispensable tool in the design of new materials. d-nb.info In the context of cyclodisilazanes, theoretical studies can provide valuable insights into molecular structure, electronic properties, and reactivity, guiding the synthesis of novel architectures with desired functionalities.
Density Functional Theory (DFT) and other quantum chemistry methods are employed to investigate the electronic structure and thermochemistry of silicon-nitrogen compounds. acs.org These theoretical investigations help in understanding the fundamental principles that govern the behavior of these complex systems. acs.org By modeling the formation of the cyclodisilazane ring and predicting the properties of hypothetical derivatives, researchers can screen potential candidates for specific applications before undertaking extensive experimental work.
The use of computational tools extends to modeling the behavior of precursor molecules during pyrolysis, which is critical for designing materials with specific ceramic compositions. While direct computational studies on hexaphenylcyclodisilazane are still growing, research on related silsesquioxanes as model compounds and precursors provides a framework for these investigations. rug.nl
Development of Hexaphenylcyclodisilazane-Based Functional Materials Precursors
Hexaphenylcyclodisilazane and its derivatives are valuable precursors for the synthesis of advanced silicon-based ceramics, particularly silicon carbonitride (SiCN). d-nb.inforesearchgate.netosti.govresearchgate.net The organic-to-inorganic transformation of these precursors through pyrolysis allows for the fabrication of ceramic materials with complex shapes and tailored properties. units.it
Research in this area focuses on modifying the molecular architecture of the cyclodisilazane precursor to control the composition and microstructure of the final ceramic product. The incorporation of different functional groups into the cyclodisilazane ring can influence the pyrolysis behavior and the resulting properties of the SiCN ceramic, such as its thermal stability, oxidation resistance, and mechanical strength. d-nb.inforesearchgate.net
For example, the use of mixed polysilazane precursors, such as combining polyvinylsilazane and polyhydrosilazane, can lead to the formation of macroporous SiCN ceramics with a homogeneous honeycomb-like structure. researchgate.net These porous materials have potential applications in high-temperature filtration, catalysis supports, and refractory insulation. researchgate.net The development of functionalized cyclodisilazanes that can act as single-source precursors for these advanced materials is a key area of ongoing research.
Table 2: Properties of Polysilazane-Derived SiCN Ceramics
| Precursor Modification | Resulting Ceramic Property | Potential Application |
| Mixed Polyvinylsilazane and Polyhydrosilazane | Macroporous structure, high porosity. researchgate.net | High-temperature filtration, catalyst supports. researchgate.net |
| Vinyl-substituted Polysilazane | Amenable to fiber drawing. units.it | Ceramic matrix composites. units.it |
| Modification with Metal Alkoxides (e.g., Aluminum Isopropoxide) | Improved oxidation and corrosion resistance. units.it | High-performance coatings, components for harsh environments. |
Interdisciplinary Research with Theoretical Chemistry and Materials Science
The advancement of hexaphenylcyclodisilazane chemistry is intrinsically linked to interdisciplinary collaboration, particularly with theoretical chemistry and materials science. acs.orgnih.gov This synergy allows for a comprehensive approach, from fundamental understanding at the molecular level to the fabrication and characterization of functional materials.
Theoretical chemistry provides the computational tools to predict the properties of new cyclodisilazane architectures and to understand the mechanisms of their formation and transformation into ceramics. d-nb.infoacs.org This predictive capability accelerates the materials discovery process by identifying promising candidates for experimental synthesis and testing.
Materials science provides the experimental techniques to fabricate and characterize the resulting ceramic materials. nih.gov The insights gained from materials characterization, in turn, feed back into the design of new precursors with improved properties. This iterative cycle of design, synthesis, and characterization is essential for the development of next-generation materials. The collaboration between these fields is crucial for tackling challenges in creating materials with controlled structures and functions. acs.org
Challenges and Opportunities in Cyclodisilazane Chemistry
Despite the significant progress, several challenges remain in the field of cyclodisilazane chemistry. A major hurdle in the fabrication of bulk ceramic components from polymeric precursors is the significant volume shrinkage and the evolution of gaseous byproducts during pyrolysis, which can lead to cracks and porosity in the final material. dtic.mil Overcoming this challenge requires careful control over the precursor chemistry and the pyrolysis conditions.
However, these challenges also present opportunities. The controlled introduction of porosity can be leveraged to create lightweight, high-surface-area materials for applications such as catalysis and filtration. researchgate.net The ability to tailor the pore structure by designing the precursor molecule opens up new possibilities for creating functional materials with hierarchical porosity.
Furthermore, the development of functionalized hexaphenylcyclodisilazane derivatives presents a significant opportunity for creating a wide range of new materials. By introducing different organic or inorganic moieties onto the cyclodisilazane core, it is possible to tune the properties of the resulting polymers and ceramics for specific applications, including advanced coatings, electronic materials, and biomedical devices. ontosight.ai The exploration of these new functional materials represents a vibrant and promising future for cyclodisilazane chemistry.
Q & A
Basic: What are the primary synthetic challenges in obtaining hexaphenylcyclodisilazane, and how can reaction conditions be optimized?
Answer:
Synthesis of hexaphenylcyclodisilazane is complicated by competing ring-expansion or contraction reactions. For example, lithiation of di-tert-butyl-diamino-silane with Hal₂SiMe₂ unexpectedly yields cyclotrisilazane instead of the target cyclodisilazane due to kinetic favorability of six-membered ring formation . To optimize yield:
- Use stoichiometric control (e.g., 1:2 molar ratios of lithiated precursors to halogenosilanes) .
- Employ low-temperature conditions (−70°C) to suppress side reactions .
- Monitor progress via Si NMR spectroscopy, where cyclodisilazane units resonate at δSi ≈ −11.82 ppm .
Advanced: How can NMR spectroscopy distinguish between cyclodisilazane and cyclotrisilazane derivatives in complex mixtures?
Answer:
Si{¹H} NMR is critical for differentiation. Cyclodisilazanes exhibit distinct resonances (e.g., δSi = −11.82 ppm), while cyclotrisilazanes show peaks at δSi = −12.92 to −29.47 ppm . Advanced methods include:
- INEPT Si spectroscopy to amplify weak signals from trace cyclodisilazanes .
- HMQC/HMBC correlations to resolve overlapping signals in polysilazanes. For example, cross-peaks between H (δ ≈ 0.3 ppm, Si–CH₃) and Si confirm backbone connectivity .
Basic: What crystallographic methods are used to analyze the molecular structure of hexaphenylcyclodisilazane derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:
- The 2,4-di-tert-butoxy-2,4-di-tert-butylcyclodisilazane derivative crystallizes in a monoclinic system (space group P2₁/c), with Si–N bond lengths of 1.72–1.74 Å, confirming a planar four-membered ring .
- Alkoxy substituents (e.g., tert-butoxy groups) enhance crystallinity by reducing conformational flexibility .
Advanced: How do fluorination reactions modify the electronic and steric properties of cyclodisilazane rings?
Answer:
Fluorination via lithiation and SiF₄ treatment introduces electron-withdrawing groups:
- Electronic effects : F NMR reveals distinct axial (δ ≈ −150 ppm) and equatorial (δ ≈ −160 ppm) fluorine environments in tetrafluorocyclodisilazanes .
- Thermal stability : Fluorinated derivatives exhibit decomposition temperatures ~50°C higher than non-fluorinated analogs, as shown by differential scanning calorimetry (DSC) .
- Steric strain : Fluorine substitution increases ring puckering, quantified by SCXRD-derived torsion angles (e.g., 15° distortion in fluorinated vs. 8° in non-fluorinated rings) .
Basic: What analytical techniques are recommended for quantifying trace cyclodisilazane impurities in polysilazane polymers?
Answer:
- High-field NMR : Si DEPT experiments at ≥500 MHz detect impurities <0.1 mol% via characteristic δSi shifts .
- GC-MS : Derivatization with BSTFA improves volatility for low-MW cyclodisilazanes, enabling detection limits of 10 ppm .
- GPC validation : Confirms absence of high-MW contaminants (e.g., cyclotrisilazane oligomers) .
Advanced: What mechanistic pathways explain the formation of fused-ring systems from cyclodisilazane precursors?
Answer:
Fused systems arise via:
- Ring contraction : Lithiated cyclotrisilazane reacts with difluorodimethylsilane, cleaving N–Si bonds to form silyl-bridged tris(cyclodisilazane) .
- Zwitterionic intermediates : DFT calculations support a stepwise mechanism with activation energies of 85 kJ/mol for ring contraction .
- Kinetic control : In situ FTIR monitoring shows rapid Si–F bond formation precedes ring reorganization .
Basic: How do substituents influence the reactivity of cyclodisilazane rings in nucleophilic substitutions?
Answer:
- Steric hindrance : Bulky substituents (e.g., tert-butyl) slow substitution kinetics. For example, disubstitution on tetra-isopropylcyclodisilazane requires 24 hours at 25°C .
- Electronic effects : Electron-withdrawing groups (e.g., alkoxy) polarize Si–N bonds, accelerating reactions with LiOC₄H₉ to form unsymmetrical four-membered rings .
Advanced: How can contradictory data in cyclodisilazane synthesis (e.g., unexpected cyclotrisilazane formation) be systematically resolved?
Answer:
- Mechanistic studies : Use isotopic labeling (e.g., N NMR) to track nitrogen migration during ring expansion .
- Computational modeling : DFT simulations predict thermodynamic favorability of cyclotrisilazane (ΔG = −12 kJ/mol vs. cyclodisilazane) under standard conditions .
- Real-time monitoring : React-IR identifies transient intermediates (e.g., silanimines) that precede ring reorganization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
